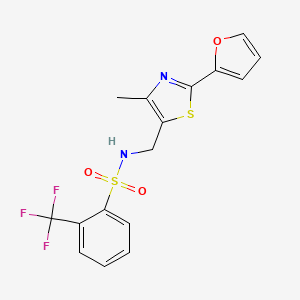

![molecular formula C15H21N3O4S B2574132 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide CAS No. 892266-88-5](/img/structure/B2574132.png)

4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

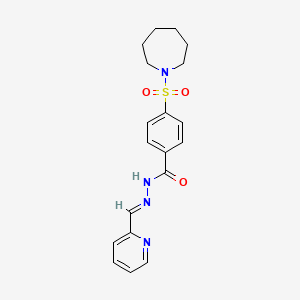

The compound “4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide” belongs to the class of thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring .

Applications De Recherche Scientifique

Structural Analysis and Chemical Properties

One study focuses on the structural characteristics of related compounds, revealing insights into their molecular configurations and interactions. For example, the research on "Bosentan monohydrate" describes detailed crystallographic analysis, demonstrating how dihedral angles and hydrogen bonding contribute to the compound's stability and supramolecular assembly (Kaur et al., 2012).

Heterocyclic Synthesis

Research on "Acetoacetanilides in Heterocyclic Synthesis" showcases the synthesis of thienopyridines and fused derivatives, highlighting methods for creating complex heterocyclic structures which are fundamental in medicinal chemistry and material science (Harb, Hussein, & Mousa, 2006).

Novel Compound Synthesis

Another study, "Synthesis and Antimicrobial Evaluation of New Pyrazole, Thiophene, Thiazole, and 1,3,4-Thiadiazole Derivatives," illustrates the application of similar compounds in synthesizing new molecules with antimicrobial properties, underscoring the compound's role as a precursor in developing bioactive agents (Farag, Kheder, & Mabkhot, 2009).

Multicomponent Reactions

The study on "Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems" demonstrates the use of multicomponent reactions to create novel pyrimidine derivatives, offering a versatile approach to synthesizing complex heterocyclic systems (Hulme et al., 2008).

Orientations Futures

The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. It could also be interesting to explore its potential biological activities and applications, given the diverse activities observed for other thienopyrimidines .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibit threonine tyrosine kinase (ttk) .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and inhibit its function .

Biochemical Pathways

Inhibition of ttk can affect cell division and growth, leading to potential anti-cancer effects .

Result of Action

Inhibition of ttk can lead to cell cycle arrest and apoptosis, which could potentially be used for anti-cancer therapy .

Propriétés

IUPAC Name |

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-ethoxypropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-2-22-9-4-7-16-12(19)5-3-8-18-14(20)13-11(6-10-23-13)17-15(18)21/h6,10H,2-5,7-9H2,1H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLSVSSAYYCSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)

![7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2574060.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2574064.png)

![Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2574065.png)